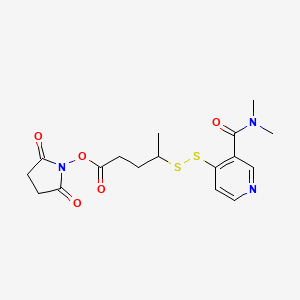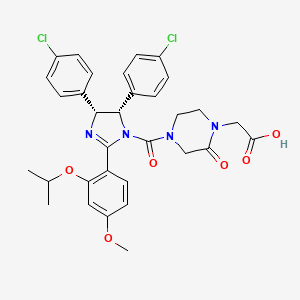
3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-二-O-(α-D-甘露吡喃糖基)-D-甘露吡喃糖是糖甘露糖的糖基化产物。该化合物是一种二糖,具体来说是一种甘露糖衍生物,以其在寡糖和多糖合成中的作用而闻名。由于其独特的结构特性,它被用于各种生化和制药应用中。
准备方法
合成路线和反应条件
3,6-二-O-(α-D-甘露吡喃糖基)-D-甘露吡喃糖的合成通常涉及糖基化反应。一种常见的方法是在酸性条件下,使甘露糖与糖基供体反应,形成所需的二糖。反应条件通常包括使用三氟甲磺酸或其他强酸等催化剂来促进糖基化过程。
工业生产方法
3,6-二-O-(α-D-甘露吡喃糖基)-D-甘露吡喃糖的工业生产涉及大规模的糖基化过程。这些过程针对高产率和高纯度进行优化,通常使用自动化系统来控制温度、pH值和反应时间等反应参数。在工业环境中,使用生物反应器和连续流动系统是常见的,以确保生产质量的一致性。
化学反应分析
反应类型
3,6-二-O-(α-D-甘露吡喃糖基)-D-甘露吡喃糖会经历各种化学反应,包括:
氧化: 这种反应可以将羟基转化为羰基,通常使用高碘酸等试剂。
还原: 还原反应可以将羰基转化回羟基,通常使用硼氢化钠等试剂。
取代: 取代反应可以用其他官能团取代羟基,使用卤化物或磺酸酯等试剂。
常用试剂和条件
氧化: 高碘酸 (HIO4) 在温和条件下。
还原: 硼氢化钠 (NaBH4) 在水溶液或醇溶液中。
取代: 卤化物 (例如,HCl) 或磺酸酯 (例如,甲苯磺酰氯) 在碱的存在下。
主要产物
氧化: 形成醛或酮。
还原: 形成醇。
取代: 形成卤代或磺酰化的衍生物。
科学研究应用
3,6-二-O-(α-D-甘露吡喃糖基)-D-甘露吡喃糖在科学研究中有着广泛的应用:
化学: 用于合成复杂碳水化合物,以及作为寡糖和多糖的构建块。
生物学: 研究其在细胞信号传导和识别过程中的作用。
医药: 研究其潜在的抗病毒和抗炎特性。
工业: 用于生产可生物降解材料,以及作为各种制剂中的稳定剂。
作用机制
3,6-二-O-(α-D-甘露吡喃糖基)-D-甘露吡喃糖的作用机制涉及其与特定分子靶标的相互作用,例如参与碳水化合物代谢的酶和受体。它可以调节糖苷酶和糖基转移酶的活性,影响糖缀合物的合成和分解。该化合物形成氢键的能力及其与天然底物的结构相似性使其能够有效地与内源性分子竞争,从而影响各种生化途径。
相似化合物的比较
类似化合物
- 甲基 3,6-二-O-(α-D-甘露吡喃糖基)-α-D-甘露吡喃糖苷
- 辛基 3,6-二-O-(α-D-甘露吡喃糖基)-β-D-甘露吡喃糖苷
- 3,6-二-O-(α-D-甘露吡喃糖基)-D-甘露吡喃糖
独特性
3,6-二-O-(α-D-甘露吡喃糖基)-D-甘露吡喃糖之所以独特,是因为它具有特定的糖苷键,以及多个羟基的存在,这些羟基赋予了其独特的化学反应性和生物活性。它能够参与各种化学反应以及其在复杂碳水化合物合成中的作用使其成为研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C18H32O16 |
|---|---|
分子量 |
504.4 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5+,6-,7-,8+,9-,10+,11-,12+,13-,14+,15+,16?,17+,18+/m1/s1 |
InChI 键 |
KJZMZIMBDAXZCX-CFHCCONSSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)
![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)

![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)

![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)

![(2R,3R)-2,3-diacetyloxy-4-[[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B11828111.png)
![5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11828117.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)
